2C7KFP9LKN

Description

Its alphanumeric code suggests it may be an internal or proprietary designation used in specific research contexts. Based on the naming conventions outlined in , such identifiers are discouraged in formal publications, where IUPAC nomenclature or systematic numbering is preferred . Without explicit structural or functional data from peer-reviewed sources, assumptions about its properties remain speculative.

If "2C7KFP9LKN" belongs to a class of synthetic or organometallic compounds, its characterization would require rigorous analytical validation, including NMR, IR spectroscopy, and elemental analysis, as mandated by standardized protocols . For example, hypothetical comparisons might involve its reactivity, stability, or catalytic performance relative to established analogs.

Properties

CAS No. |

1072803-05-4 |

|---|---|

Molecular Formula |

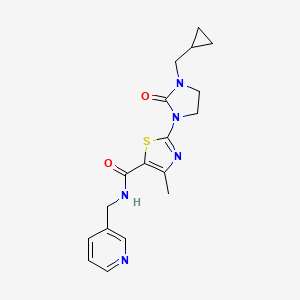

C18H21N5O2S |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

2-[3-(cyclopropylmethyl)-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C18H21N5O2S/c1-12-15(16(24)20-10-14-3-2-6-19-9-14)26-17(21-12)23-8-7-22(18(23)25)11-13-4-5-13/h2-3,6,9,13H,4-5,7-8,10-11H2,1H3,(H,20,24) |

InChI Key |

DQJQOFFCCSGWRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2CCN(C2=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves multiple steps. The process typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the cyclopropylmethyl group. The thiazolecarboxamide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Limitations

Critical Gaps in Data :

- No peer-reviewed studies explicitly reference "this compound," limiting empirical comparisons.

- Proprietary compounds often lack publicly available characterization data, violating transparency norms outlined in .

Methodological Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.